Cas no 90789-10-9 (4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol)
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 4-amino-2-(5-methyl-1H-pyrazol-3-yl)-
- 4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol
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4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-30205164-1.0g |
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol |
90789-10-9 | 95% | 1.0g |
$1133.0 | 2022-12-06 | |
| Enamine | EN300-30205164-2.5g |
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol |
90789-10-9 | 95% | 2.5g |
$2347.0 | 2022-12-06 | |
| Enamine | EN300-30205164-5.0g |
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol |
90789-10-9 | 95% | 5.0g |
$2976.0 | 2022-12-06 | |
| Enamine | EN300-30205164-10.0g |
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol |
90789-10-9 | 95% | 10.0g |
$3742.0 | 2022-12-06 | |
| Enamine | BBV-105891461-1g |
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol |
90789-10-9 | 95% | 1g |
$1133.0 | 2023-09-06 | |
| Enamine | BBV-105891461-2.5g |
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol |
90789-10-9 | 95% | 2.5g |
$2347.0 | 2023-09-06 | |
| Enamine | BBV-105891461-5g |
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol |
90789-10-9 | 95% | 5g |
$2976.0 | 2023-09-06 | |
| Enamine | BBV-105891461-10g |
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol |
90789-10-9 | 95% | 10g |
$3742.0 | 2023-09-06 |
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol
Recent Advances in the Study of 4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol (CAS: 90789-10-9): A Comprehensive Research Brief
4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol (CAS: 90789-10-9) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This heterocyclic phenol derivative, characterized by its unique pyrazole-phenol hybrid structure, has demonstrated promising pharmacological properties in recent studies. The compound's molecular architecture, featuring both amino and hydroxyl functional groups, provides multiple sites for chemical modification, making it a versatile scaffold for drug development.
Recent pharmacological evaluations have revealed that 4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol exhibits notable anti-inflammatory and antioxidant activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects on cyclooxygenase-2 (COX-2) with an IC50 of 0.85 μM, while showing minimal activity against COX-1 (IC50 > 50 μM), suggesting potential as a selective COX-2 inhibitor. The compound's antioxidant capacity was evidenced by its significant radical scavenging activity in DPPH assays, with an EC50 value of 12.3 μM.
The synthetic pathways for 4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol have been optimized in recent years, with a 2022 publication in Organic Process Research & Development reporting a scalable four-step synthesis with an overall yield of 68%. Key improvements include the use of microwave-assisted cyclization for pyrazole ring formation and a novel palladium-catalyzed amination step. These advancements have made the compound more accessible for both academic research and industrial applications.
Structural-activity relationship (SAR) studies have identified several promising derivatives of 4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol. Research published in Bioorganic & Medicinal Chemistry Letters (2023) highlighted that N-acylation of the amino group significantly enhances blood-brain barrier penetration, while halogen substitution at the 5-position of the phenol ring improves metabolic stability. These findings have opened new avenues for developing CNS-active therapeutics based on this scaffold.
Recent in vivo studies in rodent models have demonstrated the compound's potential therapeutic applications. A 2023 preclinical study showed that 4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol reduced neuroinflammation in a Parkinson's disease model by 62% compared to controls, with no observed hepatotoxicity at therapeutic doses. Another study reported its efficacy in reducing collagen-induced arthritis in mice, with effects comparable to celecoxib but with superior gastric safety profile.
The pharmacokinetic profile of 4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol has been extensively characterized in recent investigations. The compound shows good oral bioavailability (78% in rats), moderate plasma protein binding (65-70%), and a half-life of approximately 4.5 hours in primate models. Its metabolic pathways have been elucidated using LC-MS/MS techniques, revealing primarily glucuronidation and sulfation as the major conjugation routes.
Emerging research suggests potential applications beyond inflammation. A 2024 study in Cancer Research identified this compound as a novel inhibitor of the STAT3 signaling pathway, showing promising antiproliferative effects in triple-negative breast cancer cell lines. The mechanism appears to involve direct binding to the SH2 domain of STAT3, as confirmed by surface plasmon resonance studies with a Kd of 320 nM.
Several pharmaceutical companies have recently filed patents covering novel formulations and derivatives of 4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol. These include sustained-release formulations for chronic inflammatory conditions and prodrug versions with improved water solubility. The intellectual property landscape suggests growing commercial interest in this chemical scaffold.
Looking forward, the unique combination of pharmacological activities, synthetic accessibility, and favorable drug-like properties positions 4-amino-2-(5-methyl-1H-pyrazol-3-yl)phenol as a promising lead compound for multiple therapeutic areas. Ongoing clinical translation efforts and the development of more potent analogs are expected to be major research focuses in the coming years.
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